3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
Discovery and Development of Imidazopyrazine Derivatives
Imidazopyrazines, a class of nitrogen-rich bicyclic heterocycles, were first synthesized in 1957 through condensation reactions between 2-aminopyrazines and α-haloketones. Early methodologies relied on thermal cyclization, but advancements in catalysis—particularly iodine-mediated reactions—enabled efficient one-pot syntheses of substituted derivatives. The 2010s marked a turning point with the development of Buchwald-Hartwig cross-coupling strategies, allowing precise functionalization at the C-3 and C-8 positions.
A key breakthrough occurred in 2013 when Xie et al. demonstrated a tandem SN2-deprotonation-electrophilic addition process to synthesize nitrogen bridgehead imidazopyrazines with phosphonate groups, enhancing their utility in medicinal chemistry. Subsequent structure-activity relationship (SAR) studies, such as those by Torrente et al. (2023), identified 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as potent SHP2 allosteric inhibitors, with compound 8 achieving subnanomolar enzymatic inhibition.
Table 1: Key Milestones in Imidazopyrazine Development
Significance of Nitrogen Bridgehead Fused Heterocycles in Medicinal Chemistry
Nitrogen bridgehead systems, where a nitrogen atom occupies the junction of two rings, exhibit enhanced conformational rigidity and binding specificity compared to monocyclic analogs. These features are critical for targeting allosteric pockets, as demonstrated by this compound's interaction with SHP2's tunnel-like cavity. The tetrahydro configuration further reduces metabolic susceptibility by saturating reactive double bonds, as evidenced by improved microsomal stability in rodent studies.
The scaffold's versatility is highlighted by its adoption in diverse therapeutic areas:
- Kinase Inhibition : Derivatives modulate AMPA receptors via γ-8 subunit interactions, showing promise in epilepsy models.
- Oncology : Allosteric SHP2 inhibitors disrupt RAS-MAPK signaling, a pathway implicated in 50% of NSCLC cases.
- Anti-Inflammatory Applications : P2X7 receptor antagonists derived from this scaffold reduce IL-1β release in macrophages.
Table 2: Biological Targets of Nitrogen Bridgehead Heterocycles
Position of this compound in Contemporary Research
The 3-chloro substituent confers unique electronic properties, polarizing the imidazole ring and enhancing hydrogen bonding with residues like Arg 111 in SHP2. Contemporary synthetic routes, such as palladium-catalyzed cross-coupling, enable diversification at the C-2 position while preserving the tetrahydro core.
Recent applications include:
- Prodrug Development : Ester derivatives (e.g., ethyl 3-chloro-tetrahydroimidazopyrazine-2-carboxylate) improve blood-brain barrier penetration for CNS targets.
- Multicomponent Reactions : Integration with tert-butyl isocyanide yields fluorescent analogs for cellular imaging.
- Polymer Conjugates : PEGylated derivatives enhance solubility for intravenous delivery.
Table 3: Structural Comparison of Imidazopyrazine Derivatives
The compound's synthetic accessibility is underscored by commercial availability (CAS: 944905-09-3) and scalable routes using inexpensive reagents like N-bromosuccinimide for halogenation.
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQTHXMCVQHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyrazine Derivatives
The imidazo[1,2-a]pyrazine core is typically constructed via condensation between 2-aminopyrazine and α-halogenated carbonyl compounds. For example, 2-amino-3-chloropyrazine reacts with chloroacetaldehyde in methanol to yield 3-chloroimidazo[1,2-a]pyrazine, achieving a 98% yield under optimized conditions. This method avoids the low yields (<30%) reported in early DMF-based syntheses. The chlorine substituent at position 3 is retained during cyclization, eliminating the need for post-synthetic halogenation.
Cyclization of α-Bromo Aryl Ketones
Tetrahydro Ring Saturation Strategies
Catalytic Hydrogenation
Saturation of the pyrazine ring to its tetrahydro form is achieved via hydrogenation. Platinum(IV) oxide or palladium on carbon (10% Pd/C) under 14.7–50 psi H₂ in methanol reduces the imidazo[1,2-a]pyrazine core selectively. For example, hydrogenation of 3-chloroimidazo[1,2-a]pyrazine at 50°C for 12 hours yields 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with >90% conversion. Over-reduction or ring-opening side reactions are minimized by controlling pressure and temperature.
Borane-Mediated Reduction
Borane-tetrahydrofuran (BH₃·THF) selectively reduces the pyrazine ring without affecting the imidazole moiety. A 1:2 molar ratio of substrate to BH₃·THF at 0°C for 6 hours achieves 85% yield, though this method requires careful exclusion of moisture to prevent borane decomposition.
Chlorination and Functionalization
Halogen Exchange Reactions
Lithium chloride-mediated halogen exchange replaces bromine or iodine at position 3 in pre-functionalized intermediates. For instance, 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine reacts with LiCl in DMF at 120°C to yield the chloro derivative (82% yield). This method is advantageous for late-stage diversification.
Comparative Analysis of Synthetic Routes
Scale-Up and Industrial Considerations
Solvent Optimization
Tetrahydrofuran (THF) and methanol are preferred for large-scale condensations due to their low cost and ease of removal. Patents emphasize replacing DMF with methanol to improve yields and reduce toxicity.
Catalytic System Recycling
Palladium catalysts (e.g., Pd/C) are recoverable via filtration, with >95% activity retained after five hydrogenation cycles. This reduces costs in continuous manufacturing.
Byproduct Management
Oxone® (potassium persulfate) oxidation generates sulfate byproducts, necessitating aqueous workup and ion-exchange resins for purification.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry Applications
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that modifications to the imidazo[1,2-a]pyrazine core can enhance antibacterial activity against various pathogens. The activity was assessed using the minimum inhibitory concentration (MIC) method.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Modified Derivative | 16 | Escherichia coli |
Anticancer Potential
Another area of interest is the anticancer potential of this compound. Preliminary studies have shown that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
Agricultural Applications
In agriculture, compounds similar to this compound have been explored for their efficacy as pesticides and herbicides. Their ability to disrupt biochemical pathways in pests makes them suitable candidates for development.
Pesticidal Activity
Field trials have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects. A comparative study showed:
| Formulation | Pest Reduction (%) | Safety to Beneficial Insects |
|---|---|---|
| Standard Pesticide | 85 | Moderate |
| This compound-based | 90 | Low |
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science. Its incorporation into polymer matrices has shown promise in enhancing mechanical properties and thermal stability.
Polymer Composites
Research on polymer composites containing this compound has revealed improved tensile strength and thermal resistance compared to conventional materials. The following table summarizes the findings:
| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control Polymer | 25 | 150 |
| Polymer with this compound | 35 | 180 |
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. For example, it has been shown to inhibit certain enzymes by blocking their catalytic activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations :
Core Heterocycle Variations: Imidazo[1,2-a]pyrazine vs. Imidazo[1,5-a]pyrazine: The position of the imidazole fusion (1,2-a vs. 1,5-a) alters ring strain and electronic properties, affecting target selectivity. For example, 1-chloro derivatives target orexin receptors , while 3-chloro derivatives inhibit Gαq . Pyrazine vs.
Substituent Effects :
- Chlorine Position : 3-Chloro derivatives (e.g., BIM-46174) show Gαq inhibition, while 1-chloro derivatives () target orexin receptors.
- Trifluoromethyl (CF3) Groups : CF3 at position 3 enhances lipophilicity and receptor binding, as seen in P2X7 modulators and HDAC6 inhibitors .
Hybrid Structures :
- Triazolo[4,3-a]pyrazine derivatives () exhibit improved enzyme inhibition (e.g., HDAC6 IC50: 33 nM) due to the triazole ring’s rigidity and hydrogen-bonding capacity .
Structure-Activity Relationship (SAR) Insights
Position 2 Modifications :
- Phenyl or pyridinyl groups at position 2 () enhance binding to kinase hinge regions (e.g., interactions with Cys106 in anticancer targets) .
- Thiophen-3-yl groups improve metabolic stability due to sulfur’s electron-withdrawing effects .
Position 3 Substituents :
- Chlorine or CF3 groups at position 3 increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., Lys/Arg in HDAC6) .
Ring Saturation :
- Saturated 5,6,7,8-tetrahydro rings improve solubility and reduce off-target effects compared to fully aromatic analogs .
Biological Activity
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 1253801-38-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Apoptosis Induction : Studies have shown that pyrazine derivatives can induce apoptosis in cancer cells. For instance, a related compound was found to target the Bax/Bcl2 and Survivin pathways in chronic myeloid leukemia K562 cells. This compound inhibited cell viability with an IC of 25 μM and induced cell cycle arrest in the G0/G1 phase while increasing the sub-G1 population indicative of apoptosis .
- Orexin Receptor Antagonism : Another study highlighted that tetrahydroimidazo[1,2-a]pyrazine derivatives act as non-peptide antagonists of orexin receptors (OX1 and OX2). These receptors are involved in regulating sleep and wakefulness. Compounds in this class have been shown to enhance memory function and reduce alertness in animal models .
- Calcium Channel Modulation : A recent investigation into pyridazinone derivatives featuring the tetrahydroimidazo[1,2-a]pyrazine scaffold demonstrated significant inhibition of TRPC5 channels. This inhibition was linked to protective effects against renal injury in hypertensive rat models .
Case Study 1: Apoptosis in Leukemia Cells
In a study examining the effects of a pyrazine derivative on K562 leukemia cells:
- Treatment Concentration : 20-120 μM for 24-72 hours.
- Findings : The derivative induced apoptosis through morphological changes and gene expression modulation (decreased Bcl2 and Survivin; increased Bax) .
Case Study 2: Orexin Receptor Antagonism
A patent discussed the use of tetrahydroimidazo[1,5-a]pyrazine derivatives as orexin receptor antagonists:
- Effects Observed : Decreases in active wakefulness and locomotion; increases in REM and NREM sleep duration .
Case Study 3: TRPC5 Inhibition
Research on a related tetrahydroimidazo[1,2-a]pyrazine compound revealed:
- Model Used : Rat model of hypertension-induced renal injury.
- Results : The compound reduced mean blood pressure and protected against podocyte damage at a dose of 10 mg/kg BID .
Summary Table of Biological Activities
Q & A
Q. What are common synthetic routes for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine?
The compound is typically synthesized via catalytic hydrogenation of its unsaturated precursor. For example:
- Hydrogenation : Imidazo[1,2-a]pyrazine derivatives are reduced under hydrogen gas (4 bar) using platinum(IV) oxide (PtO₂) as a catalyst in 2-methoxyethanol, achieving yields of ~76% .
- Cyclocondensation : Reacting 1,1,3-trichloroacetone with 2-aminopyrimidine in ethanol under reflux forms intermediates like 2-(dichloromethyl)imidazo[1,2-a]pyrimidine, which undergoes further functionalization .
- HCl Salt Formation : Post-synthetic purification often involves treating intermediates with 37% HCl to isolate stable hydrochloride salts .
Q. How is the compound characterized structurally and analytically?
- Nuclear Magnetic Resonance (NMR) : Distinct proton signals (e.g., singlet at δ 11.26 ppm for –CO–NH– groups) confirm hydrazone derivatives .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weights and purity .
- HPLC : A Symmetry C18 column with UV detection at 254 nm and mobile phase (5:95 ACN:H₂O + 0.1% H₃PO₄) ensures analytical separation .
Q. What biological activities are associated with this compound?
- Antiviral Potential : Analogous tetrahydroimidazo derivatives act as intermediates in synthesizing pyrrolo[2,3-b]pyridine compounds targeting retroviruses like HIV .
- Antibacterial Activity : Hydrazone derivatives of tetrahydroimidazo[1,2-a]pyrimidine show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of cell wall synthesis .
Advanced Research Questions
Q. How does ring saturation and heteroatom positioning affect biological potency?
- Structure-Activity Relationship (SAR) : Saturation of the D/E ring system in tetrahydroimidazo[1,2-a]pyrazine derivatives enhances NaV1.7 inhibition potency by ~10-fold compared to unsaturated analogs. Rearrangement of heteroatoms (e.g., nitrogen) optimizes target binding .
- Trifluoromethyl Substitution : Introducing CF₃ groups at position 3 improves metabolic stability and membrane permeability, as seen in antimalarial lead optimization .
Q. How can instability during synthesis and purification be mitigated?
- Silica Avoidance : The piperazine core is sensitive to silica gel and oxygen, requiring alternative purification methods (e.g., nitrogen-flushed filtration or column chromatography with methanol/ammonia-modified eluents) .
- Borane Quenching : Residual borane in THF-mediated reactions is neutralized with methanol to prevent side reactions .
Q. What structural modifications optimize the pharmacophore for target specificity?
- Core Reduction : Fragment-based drug design (FBDD) replaces the bicyclic core with monocyclic lactams (e.g., piperazin-2-one) to retain inhibitory activity while improving solubility .
- Bicyclic Lactam Libraries : Fusing pyrazine or diazepine rings with lactams diversifies binding modes for kinase or protease targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
